3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol
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Overview
Description
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is a chemical compound that features a cyclobutanol ring substituted with a 4-iodo-1H-pyrazol-1-yl group
Preparation Methods
The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodo-1H-pyrazole with cyclobutanone under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process .
Chemical Reactions Analysis
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of novel materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol can be compared with other similar compounds, such as:
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: This compound features a pyridazine ring instead of a cyclobutanol ring, offering different reactivity and applications.
4-Iodo-1-isopropyl-1H-pyrazole: This compound lacks the cyclobutanol ring, making it less complex but still useful in various synthetic applications.
Pyrazolo[3,4-b]pyridines: These compounds have a fused ring system, providing unique structural and functional properties.
Properties
Molecular Formula |
C7H9IN2O |
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Molecular Weight |
264.06 g/mol |
IUPAC Name |
3-(4-iodopyrazol-1-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H9IN2O/c8-5-3-9-10(4-5)6-1-7(11)2-6/h3-4,6-7,11H,1-2H2 |
InChI Key |
IZVSNCZOIBYTKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)N2C=C(C=N2)I |
Origin of Product |
United States |
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